molecular formula C12H11FN4O3 B4305006 N-(4-fluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide

N-(4-fluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide

Cat. No. B4305006
M. Wt: 278.24 g/mol
InChI Key: HPZWFVOXURIUAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as FNPP, and it is a derivative of pyrazolone. FNPP has been found to possess a wide range of biochemical and physiological effects, making it a promising candidate for various research applications.

Mechanism of Action

The mechanism of action of FNPP is not fully understood. However, it is believed to exert its effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are lipid mediators that play a crucial role in the inflammatory response.
Biochemical and Physiological Effects:
FNPP has been found to possess a wide range of biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which are responsible for inflammation, pain, and fever. FNPP has also been found to possess antioxidant properties, which can help protect cells from oxidative stress. Additionally, FNPP has been found to possess anti-tumor activity, making it a potential candidate for cancer treatment.

Advantages and Limitations for Lab Experiments

One of the main advantages of using FNPP in lab experiments is its wide range of biochemical and physiological effects. This makes it a versatile tool for studying various biological processes. Additionally, FNPP has been found to be relatively safe and well-tolerated in animal studies. However, one limitation of using FNPP in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on FNPP. One potential area of research is the development of novel drugs based on the structure of FNPP. Another potential area of research is the investigation of the mechanisms underlying the anti-tumor activity of FNPP. Additionally, further studies are needed to fully understand the biochemical and physiological effects of FNPP, as well as its potential applications in various fields of research.

Scientific Research Applications

FNPP has been extensively studied for its potential applications in scientific research. It has been found to possess anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the development of novel drugs for the treatment of various diseases. FNPP has also been found to exhibit anti-tumor activity, making it a potential candidate for cancer treatment.

properties

IUPAC Name

N-(4-fluorophenyl)-2-(4-nitropyrazol-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN4O3/c1-8(16-7-11(6-14-16)17(19)20)12(18)15-10-4-2-9(13)3-5-10/h2-8H,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPZWFVOXURIUAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)F)N2C=C(C=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-fluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide

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